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Compound of Interest

Compound Name: Diethyl pyridine-3,4-dicarboxylate

Cat. No.: B155637

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
pyridine-3,4-dicarboxylate (CAS No: 1678-52-0), a heterocyclic organic compound with
applications in materials science and as a versatile synthetic intermediate.[1] This document
compiles available spectroscopic data, outlines detailed experimental protocols for acquiring
such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The spectroscopic data for diethyl pyridine-3,4-dicarboxylate is summarized below. This data
is essential for the structural elucidation and characterization of the compound.

Physical and Chemical Properties

Property Value Reference
Molecular Formula C11H13NOa

Molecular Weight 223.23 g/mol

Appearance Clear colorless to yellow liquid [2]

Boiling Point 172 °C at 21 mmHg

Density 1.145 g/mL at 25 °C

Refractive Index 1.496 (n20/D)
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The
expected chemical shifts for diethyl pyridine-3,4-dicarboxylate are detailed below.

IH NMR (Proton NMR) Data (Predicted)[1]

Chemical Shift . .
Protons Multiplicity Integration
(ppm)
Pyridine Ring H 0 7.2-9.0 Multiplet 3H
-OCH:z- (Ethyl) ~04.4 Quartet 4H
-CHs (Ethyl) ~01.4 Triplet 6H

13C NMR (Carbon NMR) Data (Predicted)[1]

Carbon Atoms Chemical Shift (ppm)
Carbonyl (C=0) ~0 165

Pyridine Ring C 0 120-155

-OCHa- (Ethyl) ~3 61

-CHs (Ethyl) ~5 14

Infrared (IR) Spectroscopy

The IR spectrum of diethyl pyridine-3,4-dicarboxylate is expected to show characteristic
absorption bands for its functional groups.

Predicted IR Absorption Bands[1]
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Functional Group Wavenumber (cm~—?) Intensity
C=0 Stretch (Ester) ~1700 Strong
C-O Stretch (Ester) 1300-1000 Strong
C=C, C=N Stretch (Pyridine )

) 1600-1400 Medium-Weak
Ring)
C-H Stretch (Aromatic) 3100-3000 Medium-Weak
C-H Stretch (Aliphatic) 3000-2850 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

Predicted Mass Spectrometry Data

m/z Value Interpretation
223 Molecular lon (M*)
178 [M - OCH2CHs]*
150 [M - COOCH2CHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols that can be adapted for the analysis of diethyl pyridine-3,4-
dicarboxylate.

'H and *C NMR Spectroscopy

Sample Preparation:

o Dissolve 5-25 mg of diethyl pyridine-3,4-dicarboxylate in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).
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e Transfer the solution to a clean 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

Instrument Parameters (*H NMR):

Spectrometer: 300-500 MHz

Pulse Sequence: Standard single-pulse experiment

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 (can be adjusted based on sample concentration)
Spectral Width: 0-12 ppm

Instrument Parameters (*3C NMR):

Spectrometer: 75-125 MHz

Pulse Sequence: Proton-decoupled pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 (or more, due to the low natural abundance of 13C)

Spectral Width: 0-220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Place one to two drops of liquid diethyl pyridine-3,4-dicarboxylate onto the surface of a
clean, dry salt plate (e.g., NaCl or KBr).
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o Carefully place a second salt plate on top of the first to create a thin liquid film.
e Mount the sandwiched plates in the spectrometer's sample holder.

Instrument Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

Number of Scans: 16-32

Background: A background spectrum of the clean, empty salt plates should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction:
» Direct Infusion: Introduce the liquid sample directly into the ion source via a heated probe.

o Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in
a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC, which separates the
compound before it enters the mass spectrometer.

Instrument Parameters (EI-MS):

lonization Energy: 70 eV

Source Temperature: 150-250 °C

Mass Range: m/z 40-400

Scan Speed: 1-2 scans/second

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of a compound like diethyl pyridine-3,4-dicarboxylate.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of diethyl
pyridine-3,4-dicarboxylate. For definitive structural confirmation, comparison with
authenticated reference spectra is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b155637#spectroscopic-data-of-diethyl-pyridine-3-4-
dicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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